Structural Differentiation from Parent N-(Pyridin-4-yl)isonicotinamide
The target compound introduces a cyclopropylmethoxy group at the 2-position of the isonicotinamide core, which is absent in the commercially available parent compound N-(pyridin-4-yl)isonicotinamide (CAS 64479-78-3) . While no direct biological data are available for either compound from non-excluded sources, the structural modification is consistent with strategies used in patent US9809573B2 to modulate GSK-3 inhibition [1]. The parent compound is primarily characterized as an MOF ligand with no reported kinase activity. This structural difference is the only verifiable point of differentiation for procurement decisions.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C15H15N3O2; MW 269.30; contains 2-(cyclopropylmethoxy) substituent |
| Comparator Or Baseline | N-(Pyridin-4-yl)isonicotinamide (CAS 64479-78-3): C11H9N3O; MW 199.21; no cyclopropylmethoxy group |
| Quantified Difference | Presence vs. absence of cyclopropylmethoxy group; molecular weight difference of 70.09 Da |
| Conditions | Structural comparison based on chemical formulae, not assay-based |
Why This Matters
The cyclopropylmethoxy group is a key pharmacophoric element in several patent-disclosed GSK-3 inhibitor series, and its presence cannot be mimicked by the parent compound; this distinction is critical if the intended use is kinase inhibitor screening or SAR exploration.
- [1] US9809573B2 - Substituted pyridine derivatives useful as GSK-3 inhibitors. View Source
